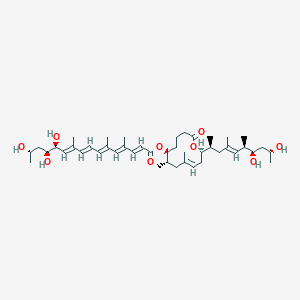

ginsenoside Mc

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

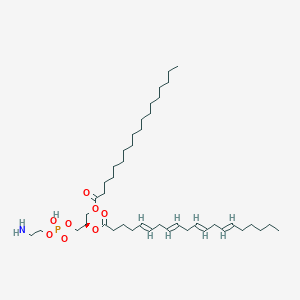

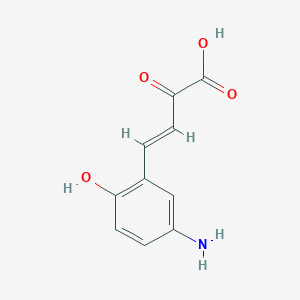

Ginsenoside Mc is a ginsenoside found in Panax notoginseng that is dammarane which is substituted by hydroxy groups at the 3beta, 12beta and 20 pro-S positions and in which the hydroxy group at position 20 has been converted to the corresponding alpha-L-arabinofuranosyl-beta-D-glucopyranoside. It has a role as a plant metabolite, a human xenobiotic metabolite and an antineoplastic agent. It is a beta-D-glucoside, a disaccharide derivative, a ginsenoside, a tetracyclic triterpenoid and a 3beta-hydroxy-4,4-dimethylsteroid. It derives from a (20S)-protopanaxadiol. It derives from a hydride of a dammarane.

科学的研究の応用

Cardiovascular Health

Ginsenoside Mc, along with other ginsenosides, has shown promise in cardiovascular health. Ginsenosides like Rb1 have been found to have inhibitory effects on cardiac hypertrophy (Jiang et al., 2007). Additionally, they have been associated with the treatment of atherosclerosis, arrhythmia, myocardial ischemia, and ventricular remodeling (Sun et al., 2016), (Lee & Kim, 2014).

Osteoporosis Treatment

Research has indicated that ginsenoside Mc may play a role in treating osteoporosis. A study showed that derivatives of ginsenoside Rb1, through microbial transformation, can induce osteogenic differentiation, suggesting potential in bone health applications (Zhou et al., 2017).

Cancer Therapeutics

Ginsenoside Mc has been explored for its anti-tumor properties. Studies have shown that ginsenoside bioactive compounds like compound K, compound Mx, and ginsenoside Mc exhibit antitumoral effects both in vitro and in vivo (Han et al., 2007).

Alzheimer's Disease Management

Ginsenosides, including Mc, may have positive effects on Alzheimer's disease. They have been found to attenuate memory impairment and restore the dysfunction of neurotransmitter systems in rat models of Alzheimer's (Zhang et al., 2016).

Oxidative Stress Reduction

Ginsenoside compound-Mc1 has been identified to reduce oxidative stress and apoptosis in cardiomyocytes. It functions through an AMP-activated protein kinase–dependent mechanism, suggesting its potential as a therapeutic agent for oxidative stress–related cardiac diseases (Hong et al., 2019).

Nanomedicine Applications

The encapsulation of ginsenosides, including Mc, in nano delivery systems is being researched to improve their solubility, stability, and therapeutic efficacy, especially in cancer treatment (Wang et al., 2021).

Non-Alcoholic Fatty Liver Disease (NAFLD)

Ginsenoside Mc1 has shown potential in treating NAFLD in obesity models. It was found to reduce ER stress-induced cell death and steatosis, suggesting its efficacy in preventing fatty liver disease (Roh et al., 2020).

特性

製品名 |

ginsenoside Mc |

|---|---|

分子式 |

C41H70O12 |

分子量 |

755 g/mol |

IUPAC名 |

(2R,3S,4S,5R,6S)-2-[[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-[(2S)-2-[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxyoxane-3,4,5-triol |

InChI |

InChI=1S/C41H70O12/c1-21(2)10-9-14-41(8,53-36-34(49)32(47)31(46)25(52-36)20-50-35-33(48)30(45)24(19-42)51-35)22-11-16-40(7)29(22)23(43)18-27-38(5)15-13-28(44)37(3,4)26(38)12-17-39(27,40)6/h10,22-36,42-49H,9,11-20H2,1-8H3/t22-,23+,24-,25+,26-,27+,28-,29-,30-,31+,32-,33+,34+,35+,36-,38-,39+,40+,41-/m0/s1 |

InChIキー |

CJFGBCWGOQRURQ-JFJIKBJRSA-N |

異性体SMILES |

CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO[C@H]6[C@@H]([C@H]([C@@H](O6)CO)O)O)O)O)O)C |

SMILES |

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)O)C)C)O)C)OC5C(C(C(C(O5)COC6C(C(C(O6)CO)O)O)O)O)O)C |

正規SMILES |

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)O)C)C)O)C)OC5C(C(C(C(O5)COC6C(C(C(O6)CO)O)O)O)O)O)C |

物理的記述 |

Solid |

同義語 |

ginsenoside Mc |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-[(2S,3aR)-2-hydroxy-2,3,3a,4-tetrahydro-1H-pyrrolo[1,2-a]quinoxaline-5-carbonyl]phenyl]-2-(4-methylphenyl)benzamide](/img/structure/B1241224.png)

![(3R,4R,5S,8R)-8-decyl-3,4-dihydroxy-2,6-dioxo-1,7-dioxaspiro[4.4]nonane-4-carboxylic acid](/img/structure/B1241228.png)

![N-(4-{4-Amino-1-[4-(4-Methylpiperazin-1-Yl)-Trans-Cyclohexyl]-1h-Pyrazolo[3,4-D]pyrimidin-3-Yl}-2-Methoxyphenyl)-1-Methyl-1h-Indole-2-Carboxamide](/img/structure/B1241234.png)